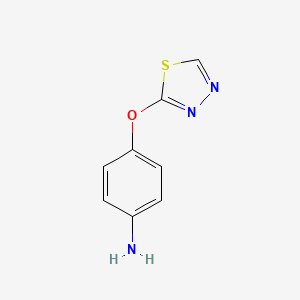

4-(1,3,4-Thiadiazol-2-yloxy)aniline

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of medicinal and materials science, with nitrogen- and sulfur-containing ring systems being of particular importance. The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle that has garnered significant attention due to its versatile biological activities. nih.govresearchgate.netresearchgate.net Its inherent aromaticity contributes to in vivo stability, and the presence of the =N-C-S- moiety is believed to be crucial for its diverse pharmacological effects. mdpi.comnih.gov Researchers have extensively explored 1,3,4-thiadiazole derivatives for a wide range of applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.netlupinepublishers.com

The aniline (B41778) scaffold, a simple aromatic amine, is another fundamental building block in the synthesis of a vast array of organic compounds, including many pharmaceuticals. cresset-group.comresearchgate.net Its chemical versatility allows for various substitutions on the aromatic ring and the amino group, enabling the fine-tuning of a molecule's physicochemical and biological properties. cresset-group.com The conjugation of the 1,3,4-thiadiazole ring with an aniline moiety through an ether linkage, as seen in 4-(1,3,4-Thiadiazol-2-yloxy)aniline, creates a novel chemical entity with the potential for unique biological interactions and activities.

Rationale for Academic Investigation of the 4-(1,3,4-Thiadiazol-2-yloxy)aniline Scaffold

The primary rationale for the academic investigation of the 4-(1,3,4-Thiadiazol-2-yloxy)aniline scaffold lies in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new hybrid compound with potentially enhanced or novel properties.

The 1,3,4-thiadiazole ring is a well-established pharmacophore known for a broad spectrum of biological activities. nih.gov Similarly, aniline derivatives are prevalent in numerous drug molecules and are recognized for their ability to interact with various biological targets. cresset-group.cominternationaljournalcorner.comnih.gov The ether linkage between these two components provides a flexible yet stable connection, allowing the two moieties to orient themselves optimally for interaction with biological macromolecules.

Researchers are motivated to explore this scaffold to:

Discover Novel Biological Activities: The unique combination of the thiadiazole and aniline rings may lead to unforeseen pharmacological profiles.

Enhance Existing Activities: The synergistic effect of the two moieties could result in compounds with greater potency or a broader spectrum of activity than the individual components.

Investigate Structure-Activity Relationships (SAR): By synthesizing and evaluating a series of derivatives, researchers can understand how different substituents on the aniline or thiadiazole rings influence biological activity, providing valuable insights for the design of more effective therapeutic agents. researchgate.net

Overview of Prior Academic Work on Thiadiazole and Aniline Derivatives

A substantial body of academic literature underscores the significance of both 1,3,4-thiadiazole and aniline derivatives in medicinal chemistry.

1,3,4-Thiadiazole Derivatives: Research has demonstrated that derivatives of 1,3,4-thiadiazole possess a remarkable array of pharmacological properties. These include:

Antimicrobial and Antifungal Activity: Numerous studies have reported the efficacy of thiadiazole derivatives against various bacterial and fungal strains. nih.govnih.govnih.gov

Anticancer Activity: The 1,3,4-thiadiazole scaffold is a key component in many compounds investigated for their potential as anticancer agents, targeting various cancer cell lines. tandfonline.commdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: Derivatives have been synthesized and evaluated for their potential to reduce inflammation and pain. lupinepublishers.com

Anticonvulsant and Antidepressant Activity: The central nervous system effects of thiadiazole derivatives have also been a subject of investigation. lupinepublishers.comnih.gov

Aniline Derivatives: Aniline and its derivatives are ubiquitous in medicinal chemistry and have been incorporated into a wide range of therapeutic agents. cresset-group.comresearchgate.net Their utility stems from their ability to serve as versatile synthetic intermediates and to participate in crucial interactions with biological targets. cresset-group.com While anilines are valued for their structural versatility, research has also focused on modifying the aniline moiety to improve metabolic stability and reduce potential toxicity. cresset-group.com

The extensive research on these individual scaffolds provides a strong foundation for the investigation of hybrid molecules like 4-(1,3,4-Thiadiazol-2-yloxy)aniline, suggesting a high probability of discovering compounds with significant biological potential.

Scope and Objectives of Current Research Endeavors on 4-(1,3,4-Thiadiazol-2-yloxy)aniline

Current research on 4-(1,3,4-Thiadiazol-2-yloxy)aniline and its derivatives is primarily focused on a few key areas:

Synthesis and Characterization: A primary objective is the development of efficient and versatile synthetic routes to produce 4-(1,3,4-Thiadiazol-2-yloxy)aniline and a library of its derivatives. This involves exploring different reaction conditions and starting materials. chemmethod.commdpi.com The synthesized compounds are then rigorously characterized using modern analytical techniques such as NMR, IR, and mass spectrometry to confirm their structures. lupinepublishers.comnih.govnih.gov

Exploration of Biological Activities: A major thrust of the research is the systematic evaluation of the biological activities of these novel compounds. This often involves screening against a panel of cancer cell lines, various microbial strains, and specific enzymes to identify potential therapeutic applications. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By creating a series of analogues with different substituents on the aniline ring, researchers aim to establish clear SARs. This knowledge is crucial for optimizing the lead compounds to enhance their potency and selectivity.

Computational and Molecular Modeling Studies: In conjunction with experimental work, computational methods such as molecular docking are often employed to predict how these molecules might interact with biological targets at the molecular level. This can provide insights into their mechanism of action and guide the design of new, more effective derivatives.

Below is a table summarizing the key properties of the parent compound, 4-(1,3,4-Thiadiazol-2-yloxy)aniline.

| Property | Value | Source |

| Molecular Formula | C8H7N3OS | uni.lu |

| Monoisotopic Mass | 193.03099 Da | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

A related compound, 2,5-Dimethyl-4-(1,3,4-thiadiazol-2-yloxy)aniline, has also been documented, highlighting the potential for substitution on the aniline ring.

| Property | Value | Source |

| Molecular Formula | C10H11N3OS | nih.gov |

| Molecular Weight | 221.28 g/mol | nih.gov |

| Predicted XLogP3-AA | 2.3 | nih.gov |

The systematic investigation of 4-(1,3,4-Thiadiazol-2-yloxy)aniline and its derivatives holds significant promise for the discovery of new chemical entities with valuable pharmacological properties, contributing to the broader field of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-1-3-7(4-2-6)12-8-11-10-5-13-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJQHEBFJPLRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 1,3,4 Thiadiazol 2 Yloxy Aniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline reveals that the most logical and common disconnection is the ether linkage (C-O bond) between the aniline (B41778) and the 1,3,4-thiadiazole (B1197879) moieties. This primary disconnection leads to two key synthons: a 4-aminophenol (B1666318) derivative and a reactive 2-substituted-1,3,4-thiadiazole.

The 4-aminophenol synthon can be derived from commercially available 4-aminophenol or a protected version thereof. The thiadiazole synthon typically requires a leaving group at the C2 position, such as a halogen (e.g., chloro) or a thiol group, to facilitate the nucleophilic substitution reaction that forms the ether bond. This approach allows for the separate synthesis and subsequent coupling of the two main structural components.

Classical Synthetic Routes to 4-(1,3,4-Thiadiazol-2-yloxy)aniline

Traditional methods for synthesizing this compound can be broadly categorized into two main strategies: those that build the molecule from an aniline precursor and those that functionalize a pre-existing thiadiazole ring.

Multi-Step Conversions via Aniline Precursors

This strategy often begins with a readily available aniline derivative, such as 4-aminophenol. One common pathway involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.com For the target compound, this would necessitate starting with a precursor like 4-hydroxybenzoic acid, which is first cyclized with thiosemicarbazide to form 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol. ijpcbs.comjocpr.com Subsequent steps would be required to convert the hydroxyl and amino groups to the final aniline ether structure.

Another approach involves the initial protection of the amino group of the aniline precursor, followed by the construction of the thiadiazole ring and subsequent deprotection. While potentially lengthy, this method provides control over regioselectivity and functional group tolerance. uva.nl

Strategies Involving Thiadiazole Derivatization

This more direct approach focuses on the derivatization of a pre-synthesized 1,3,4-thiadiazole ring. A key intermediate in this strategy is often a 2-halo-1,3,4-thiadiazole or a 2-mercapto-1,3,4-thiadiazole.

The synthesis typically involves the reaction of a 2-substituted-1,3,4-thiadiazole with 4-aminophenol in a nucleophilic aromatic substitution reaction. For instance, reacting 2-chloro-5-substituted-1,3,4-thiadiazole with 4-aminophenol in the presence of a base would yield the desired ether linkage. The 1,3,4-thiadiazole precursors themselves can be synthesized from various starting materials, including thiosemicarbazides, acylhydrazines, or dithiocarbazates through cyclization reactions. sbq.org.br A general method involves reacting a carboxylic acid with thiosemicarbazide, often using a strong acid like phosphorus oxychloride or sulfuric acid as a catalyst and dehydrating agent, to form the thiadiazole ring. mdpi.comchemmethod.com

| Precursor Type | Key Reaction | Common Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Aniline Precursor (e.g., 4-Hydroxybenzoic Acid) | Cyclization with Thiosemicarbazide | POCl₃, H₂SO₄ | Readily available starting materials. | Multiple steps, potential for side reactions. |

| Thiadiazole Precursor (e.g., 2-Chloro-1,3,4-thiadiazole) | Nucleophilic Aromatic Substitution | 4-Aminophenol, Base (e.g., K₂CO₃) | More direct final step. | Synthesis of the thiadiazole precursor required. |

Green Chemistry Approaches in 4-(1,3,4-Thiadiazol-2-yloxy)aniline Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reactions

Solvent-free reaction conditions represent a significant advancement in green synthesis. Techniques such as microwave irradiation and mechanochemistry (grinding) can accelerate reaction rates and often lead to higher yields with reduced work-up procedures. nanobioletters.com For instance, the synthesis of thiazolidin-4-ones, which share synthetic precursors with thiadiazoles, has been effectively carried out under solvent-free conditions, suggesting the applicability of this method to the synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline intermediates. nih.gov Microwave-assisted synthesis of thiadiazole derivatives has been shown to provide good yields in shorter time frames compared to conventional heating methods. nanobioletters.com

Catalyst-Free or Environmentally Benign Catalysis

Moving away from toxic and harsh reagents is a cornerstone of green chemistry. Research has focused on developing catalyst-free syntheses or employing environmentally benign catalysts. For example, one-pot methods for synthesizing 2-amino-1,3,4-thiadiazoles have been developed using polyphosphate ester (PPE) as a mild cyclodehydration agent, avoiding the use of toxic reagents like POCl₃. nih.gov Other studies have demonstrated catalyst-free approaches for synthesizing related heterocyclic systems, such as 1,2,4-triazoles, which could potentially be adapted for thiadiazole synthesis. nih.gov The use of water or ethanol (B145695) as a solvent and non-toxic catalysts like iodine or hydrogen peroxide also represents a greener alternative for constructing the thiadiazole core. mdpi.com

| Approach | Technique/Reagent | Key Advantages | Reported Yields (General Thiadiazoles) |

|---|---|---|---|

| Solvent-Free | Microwave Irradiation | Reduced reaction time, energy efficiency, minimal solvent waste. | 85-90% nanobioletters.com |

| Solvent-Free | Ultrasonication | Improved mixing, shorter reaction time. | 75-80% nanobioletters.com |

| Benign Catalysis | Polyphosphate Ester (PPE) | Avoids toxic dehydrating agents like POCl₃. | Good to excellent nih.gov |

| Iodine (I₂) | Metal-free, efficient oxidative C-S bond formation. | Good to excellent organic-chemistry.org | |

| Catalyst-Free | Thermal Cyclization | Simplicity, no catalyst contamination. | Variable, substrate-dependent |

Advanced Synthetic Techniques

The quest for more efficient and environmentally friendly synthetic routes has led to the adoption of several advanced techniques for preparing 4-(1,3,4-thiadiazol-2-yloxy)aniline and related thiadiazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to significantly reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. nih.gov

In the synthesis of various heterocyclic compounds, including those with a thiadiazole core, microwave irradiation has been successfully employed. For instance, the synthesis of 2,4-thiazolidinedione (B21345) derivatives, which share structural similarities with the target compound's precursors, has been efficiently achieved using microwave technology. rasayanjournal.co.in The process involves refluxing reagents in a microwave at a specific wattage for a short duration, resulting in high yields. rasayanjournal.co.in Similarly, various thiadiazole derivatives have been synthesized under microwave irradiation, showcasing the versatility of this method. nih.gov

The key advantages of microwave-assisted synthesis include:

Rapid Heating: Direct interaction of microwaves with the solvent and reactants leads to rapid and uniform heating. nih.gov

Shorter Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. rasayanjournal.co.in

Improved Yields and Purity: The precise temperature control and rapid heating can minimize the formation of byproducts.

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis. researchgate.net In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This methodology provides several advantages, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.net

The synthesis of 1,3,4-thiadiazole derivatives has been explored using flow chemistry, demonstrating its potential for producing these compounds efficiently and safely. researchgate.net While specific examples for the direct synthesis of 4-(1,3,4-thiadiazol-2-yloxy)aniline are not extensively documented, the successful application of flow chemistry to related heterocyclic systems suggests its applicability. researchgate.net This technique is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Mechanochemical Syntheses

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially harmful solvents.

The synthesis of thiazolidinone-triazole derivatives has been successfully demonstrated using mechanochemical methods. nih.gov This approach involves the grinding of reactants together, sometimes with a catalytic amount of a substance, to initiate the chemical transformation. nih.gov The application of mechanochemistry to the synthesis of 4-(1,3,4-thiadiazol-2-yloxy)aniline could offer a more sustainable and efficient alternative to traditional solvent-based methods.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption.

Temperature and Pressure Profiling

Temperature is a critical parameter in the synthesis of 1,3,4-thiadiazole derivatives. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles using polyphosphate ester (PPE), the temperature must be carefully controlled and kept below 85°C to ensure the desired reaction pathway and prevent degradation. mdpi.com

Catalyst Loading and Co-Catalyst Effects

The efficiency of many synthetic routes to thiadiazole derivatives is highly dependent on the catalyst and its concentration.

Catalyst Loading: The amount of catalyst used, or catalyst loading, can significantly impact reaction time and yield. Research on the synthesis of tetrazole derivatives, a related class of heterocycles, has shown that a specific catalyst loading (e.g., 2.5 mol%) can be optimal for achieving the highest yield in the shortest time. researchgate.net Using less than the optimal amount may lead to lower yields and longer reaction times, while excessive catalyst loading can be uneconomical and may not provide any additional benefit. researchgate.net

Co-Catalyst Effects: In some catalytic systems, the presence of a co-catalyst can dramatically enhance the reaction rate and selectivity. Studies on the photocatalytic coupling of methane (B114726) have revealed the pivotal role of a palladium co-catalyst, where Pd2+ sites facilitate the desired reaction. documentsdelivered.comnih.gov Similarly, in the synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, a Co(II) catalyst has been shown to be effective. nih.gov The choice of catalyst and the potential use of co-catalysts are critical considerations for optimizing the synthesis of 4-(1,3,4-thiadiazol-2-yloxy)aniline. For example, platinum-loaded titanium oxide has been used as a photocatalyst in the C-N coupling of aniline. rsc.org

| Parameter | Effect on Synthesis | Example | Reference |

| Catalyst Loading | Optimal loading is crucial for maximizing yield and minimizing reaction time. | In tetrazole synthesis, 2.5 mol% of a specific catalyst was found to be optimal. | researchgate.net |

| Co-Catalyst | Can significantly enhance reaction rate and selectivity. | Pd2+ co-catalyst is vital in the photocatalytic coupling of methane. | documentsdelivered.comnih.gov |

| Temperature | Precise control is necessary to ensure desired reaction pathways and prevent byproduct formation. | In the synthesis of 2-amino-1,3,4-thiadiazoles using PPE, the temperature is kept below 85°C. | mdpi.com |

Reaction Time and Work-up Procedures

The duration of a chemical reaction is a pivotal factor that can significantly influence the outcome of the synthesis of 1,3,4-thiadiazole derivatives. Reaction times are not arbitrary; they are determined through careful monitoring, often using techniques like Thin Layer Chromatography (TLC), to ensure the complete consumption of starting materials and to minimize the formation of byproducts that can arise from prolonged reaction periods or side reactions. jocpr.comnih.govnih.gov The time required for the cyclization step to form the thiadiazole ring or for the substitution reaction to introduce the desired functionalities can vary widely based on the specific synthetic route, the reactivity of the substrates, and the reaction conditions such as temperature and catalysts.

For instance, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, common precursors, can involve cyclization reactions that are refluxed for several hours. jocpr.com In one documented procedure, the formation of Schiff base ligands from 2-amino-5-substituted-aryl-1,3,4-thiadiazole was achieved by refluxing the reactants in ethanol for 5 hours. jocpr.com Another approach for synthesizing N-(alkyl/aryl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives involved stirring the reactants at room temperature for 8 hours. nih.gov In contrast, some modern techniques utilize microwave irradiation to dramatically reduce reaction times, with some reactions reaching completion in as little as 20 minutes. nih.gov The synthesis of certain derivatives may require even longer periods, such as 16 hours at room temperature, to ensure the reaction goes to completion as monitored by TLC. nih.gov

Following the completion of the reaction, the work-up procedure is critical for isolating the crude product from the reaction mixture and removing impurities. The choice of work-up is highly dependent on the physical and chemical properties of the target compound, such as its solubility and stability. A common and straightforward method involves pouring the reaction mixture into ice-cold water. ijpcbs.com This often induces the precipitation of the organic product, which can then be collected by filtration. The collected solid is typically washed with water to remove any water-soluble impurities and reagents. nih.govijpcbs.com For further purification, recrystallization from an appropriate solvent, such as ethanol or methanol (B129727), is a widely used technique to obtain a product of high purity. nih.govnih.gov In some instances, a more elaborate purification is necessary. This may involve an acidic work-up, where the product is dissolved or suspended in an acidic solution, such as dilute hydrochloric acid, and refluxed to remove acid-labile impurities. mdpi.com Subsequently, the pH of the solution is adjusted to be basic, causing the purified product to precipitate out of the solution. mdpi.com

Below is a table summarizing various reaction times and work-up procedures reported for the synthesis of 1,3,4-thiadiazole derivatives, which are illustrative of the methods that could be adapted for 4-(1,3,4-Thiadiazol-2-yloxy)aniline.

Table 1: Examples of Reaction Times and Work-up Procedures in 1,3,4-Thiadiazole Synthesis

| Reaction Type | Reaction Time | Work-up Procedure | Reference |

|---|---|---|---|

| Schiff base formation | 5 hours (reflux) | Monitoring by TLC. | jocpr.com |

| Thioacetamide derivative synthesis | 8 hours (room temp) | Filtration, washing with water, and crystallization from ethanol. | nih.gov |

| Microwave-assisted synthesis | 20 minutes | Addition of ice-cold water to separate the solid, followed by recrystallization from ethanol. | nih.gov |

| Disulfide linkage formation | 16 hours (room temp) | Monitoring by TLC until completion. | nih.gov |

| Mannich base synthesis | 2 hours (reflux) | Pouring into ice water, filtration, and washing with hot water. | ijpcbs.com |

Stereochemical Control in Analogue Synthesis

The synthesis of analogues of 4-(1,3,4-Thiadiazol-2-yloxy)aniline that contain stereocenters introduces an additional layer of complexity, where the three-dimensional arrangement of atoms must be precisely controlled. Stereochemical control is a cornerstone of modern medicinal chemistry, as different stereoisomers of a molecule can exhibit vastly different biological activities. The principles of stereoselective synthesis can be broadly categorized into substrate control, auxiliary control, reagent control, and catalyst control.

In the context of thiadiazole analogues, if a chiral starting material is used, its inherent chirality can direct the formation of a new stereocenter in a predictable manner, a concept known as substrate control. For instance, the synthesis of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles has been achieved through the acidic cyclodehydration of the corresponding chiral thiosemicarbazides. mdpi.com This implies that the stereochemistry of the final product is dictated by the stereocenter present in the precursor.

A widely employed strategy for inducing stereoselectivity is the use of a chiral auxiliary. youtube.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This approach allows for the diastereoselective formation of a product, which can then be converted to a single enantiomer.

Reagent-controlled synthesis involves the use of a chiral reagent to differentiate between two enantiotopic faces or groups in a prochiral substrate. Similarly, catalyst-controlled synthesis employs a chiral catalyst to achieve the same outcome. These methods are highly efficient as only a small amount of the chiral catalyst is needed to generate a large quantity of the chiral product. While specific examples for the stereoselective synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline analogues are not abundantly documented, the strategies used for other chiral sulfur-containing heterocycles are highly relevant. For example, the stereoselective oxidation of prochiral sulfides is a well-established method for producing chiral sulfoxides, a class of configurationally stable sulfur-containing compounds. nih.gov This highlights that the manipulation of the sulfur atom itself can be a source of chirality.

Mechanistic Investigations of 4 1,3,4 Thiadiazol 2 Yloxy Aniline Chemical Transformations

Reactivity Studies of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its activating amino group, is a key site for various chemical modifications. Its reactivity is, however, modulated by the electron-withdrawing nature of the attached 1,3,4-thiadiazole (B1197879) ring.

Electrophilic Aromatic Substitution Pathways

The amino group of the aniline ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the ether linkage to the electron-deficient 1,3,4-thiadiazole ring can temper this reactivity.

Azo coupling reactions are a classic example of electrophilic aromatic substitution on activated aromatic rings like anilines. rsc.orgnih.gov The primary aromatic amine of a 2-amino-5-aryl-1,3,4-thiadiazole can be diazotized using a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid at low temperatures, to form a diazonium salt. rsc.org This diazonium salt then acts as an electrophile, coupling with activated aromatic compounds like aniline, N,N-dimethylaniline, or phenol (B47542) to form brightly colored azo dyes. nih.govrsc.org The coupling typically occurs at the para position of the coupling partner. nih.gov This general reactivity suggests that 4-(1,3,4-Thiadiazol-2-yloxy)aniline can undergo similar diazotization and subsequent azo coupling reactions.

Furthermore, studies on the halogenation of anilines have shown that they are highly reactive toward electrophilic halogenating agents. nih.gov The reaction pathways can include initial ring chlorination and hydroxylation. nih.gov This indicates that the aniline ring of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is susceptible to halogenation, likely at the positions ortho to the amino group.

Nucleophilic Reactivity and Condensation Reactions

The primary amino group of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is nucleophilic and readily participates in condensation reactions with carbonyl compounds to form Schiff bases (imines). The synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole derivatives and various aromatic aldehydes is a well-established reaction. ijpcbs.comresearchgate.net This transformation typically involves the reaction of the primary amine with an aldehyde under specific conditions, often with acid or base catalysis. sbq.org.br The resulting imine or azomethine group (–C=N–) is a key functional group in many biologically active molecules. sbq.org.br

The general synthetic route for these reactions involves the condensation of a primary amine with a carbonyl compound. sbq.org.br For instance, 2-amino-5-aryl-1,3,4-thiadiazole derivatives react with different aromatic aldehydes to yield the corresponding Schiff bases. researchgate.net This reactivity is directly applicable to 4-(1,3,4-Thiadiazol-2-yloxy)aniline, which can be expected to react with a variety of aldehydes and ketones to form the corresponding Schiff base derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehyde | Schiff Base | researchgate.net |

| Primary Amine | Carbonyl (aldehyde or ketone) | Schiff Base | sbq.org.br |

Oxidation and Reduction Potentials of the Amine Functionality

Reactivity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an aromatic, electron-deficient heterocycle. This electronic character makes it relatively inert to electrophilic attack but susceptible to nucleophilic attack and ring-opening reactions under specific conditions. nih.gov

Ring-Opening and Ring-Closure Reactions

The 1,3,4-thiadiazole ring is generally stable in acidic media but can undergo ring cleavage in the presence of a strong base. nih.gov Some 2-amino-1,3,4-thiadiazoles have been observed to rearrange to triazolinethiones in the presence of methylamine. bu.edu.eg There are also instances of ring transformations, such as the rearrangement of a 1,2,4-triazole (B32235) system to a 1,3,4-thiadiazole system under basic conditions. researchgate.net

Conversely, the formation of the 1,3,4-thiadiazole ring is often achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. sbq.org.brnih.gov For example, thiosemicarbazide can be cyclized with carboxylic acids or their derivatives. sbq.org.br Another common method is the oxidative cyclization of thiosemicarbazones. sbq.org.br

Nucleophilic and Electrophilic Attack on the Heterocycle

Due to the electron-withdrawing effect of the two nitrogen atoms, the carbon atoms of the 1,3,4-thiadiazole ring, particularly at the C2 and C5 positions, are electron-deficient and thus susceptible to nucleophilic attack. nih.gov This allows for nucleophilic substitution reactions where a leaving group at these positions can be displaced by a nucleophile. bu.edu.eg

Electrophilic attack on the ring carbon atoms is generally difficult due to the ring's electron-deficient nature. nih.gov However, the nitrogen atoms of the 1,3,4-thiadiazole ring possess lone pairs of electrons and can be sites for electrophilic attack, such as N-alkylation or N-acylation, leading to the formation of 1,3,4-thiadiazolium salts. gavinpublishers.com

Stability under Varied Chemical Environments

The stability of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is significantly influenced by the pH of its environment. The 1,3,4-thiadiazole ring itself is a key determinant of this stability. Generally, the 1,3,4-thiadiazole ring is characterized by its high aromaticity, which imparts considerable stability. mdpi.com It is known to be stable in acidic conditions. mdpi.com However, under basic conditions, the ring is susceptible to cleavage. mdpi.com

The electron-deficient nature of the 1,3,4-thiadiazole ring makes its carbon atoms generally inert toward electrophilic attack but susceptible to nucleophilic attack. researchgate.net This inherent reactivity profile suggests that the stability of the thiadiazole part of the molecule is greater in the presence of electrophiles than nucleophiles.

Cleavage and Formation of the Ether Linkage

The ether bond in 4-(1,3,4-Thiadiazol-2-yloxy)aniline represents a critical juncture in the molecule, and its cleavage or formation is a key aspect of the compound's chemical transformations.

The hydrolytic stability of the ether linkage in 4-(1,3,4-Thiadiazol-2-yloxy)aniline is dependent on the reaction conditions, particularly the pH. Ethers are generally known for their high chemical stability and are unreactive towards many reagents. libretexts.org However, the C–O bond can be cleaved under strong acidic conditions. libretexts.org

For aryl ethers such as this one, acidic cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. libretexts.org The products of such a cleavage would be a phenol and a derivative of the other component. In the case of 4-(1,3,4-Thiadiazol-2-yloxy)aniline, acidic hydrolysis would be expected to yield 4-aminophenol (B1666318) and a 2-hydroxy-1,3,4-thiadiazole derivative. This is because nucleophilic attack on the sp2-hybridized carbon of the phenyl ring is energetically unfavorable. libretexts.org

Under basic conditions, while the 1,3,4-thiadiazole ring itself may be susceptible to cleavage, the ether bond is generally stable. Base-catalyzed cleavage of ethers is less common and typically requires very strong bases. nih.gov

| Condition | Ether Linkage Stability | 1,3,4-Thiadiazole Ring Stability | Expected Outcome |

| Neutral (pH ~7) | High | High | Stable |

| Acidic (e.g., HCl) | Low (with strong acid) | High | Cleavage to 4-aminophenol and a thiadiazole derivative |

| Basic (e.g., NaOH) | High | Low | Potential ring cleavage |

Transetherification involves the exchange of the alkoxy or aryloxy group of an ether with an alcohol. These reactions can be catalyzed by acids or bases. For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, a transetherification reaction would involve the displacement of the 4-aminophenoxy group by another alkoxide or phenoxide.

Acid-catalyzed transetherification would likely follow a similar mechanism to acidic hydrolysis, with protonation of the ether oxygen making it a better leaving group. The incoming alcohol would then act as a nucleophile.

Base-catalyzed transetherification is also possible, particularly with more reactive alkoxides. Research on the transetherification of symmetrical ethers has shown that unsymmetrical ethers can be formed in good yields, and these reactions can tolerate various functional groups. acs.org The formation of unsymmetrical ethers is often thermodynamically favored over symmetrical ones. acs.org

Reaction Kinetics and Thermodynamic Analyses

A quantitative understanding of the chemical transformations of 4-(1,3,4-Thiadiazol-2-yloxy)aniline requires the study of its reaction kinetics and thermodynamics.

The rate of a chemical reaction is quantified by its rate constant (k). For the cleavage of the ether linkage in 4-(1,3,4-Thiadiazol-2-yloxy)aniline, the rate constant would depend on factors such as temperature, pH, and the concentration of any catalysts.

While specific experimental rate constants for the hydrolysis or transetherification of 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not found in the available literature, studies on analogous systems provide some insight. For instance, a study on the base-catalyzed cleavage of a β-O-4 ether linkage in a lignin (B12514952) model compound using KOH reported a calculated rate constant of 2.1 × 10⁸ s⁻¹. nih.govfrontiersin.org This highlights that under specific conditions, ether cleavage can be a rapid process.

The determination of rate constants for the reactions of 4-(1,3,4-Thiadiazol-2-yloxy)aniline would require experimental studies, likely using spectroscopic methods to monitor the concentration of the reactant or products over time under controlled conditions.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in understanding reaction kinetics. It can be determined from the temperature dependence of the rate constant, often using the Arrhenius equation.

Specific activation energy values for the cleavage of the ether bond in 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not documented in the public domain. However, computational studies on similar structures offer valuable estimations. For example, DFT calculations on the base-catalyzed cleavage of a β-O-4 ether linkage in a lignin model compound showed an activation barrier as low as 6.1 kcal/mol with a KOH catalyst. nih.govfrontiersin.org Another study on a different pathway for a similar reaction reported an activation barrier of 3.9 kcal/mol. nih.govfrontiersin.org These values indicate a relatively low energy barrier for ether cleavage under specific catalytic conditions.

Experimental determination of the activation energy for reactions of 4-(1,3,4-Thiadiazol-2-yloxy)aniline would involve measuring reaction rates at different temperatures and analyzing the data to calculate this important thermodynamic parameter.

Intermediate Identification and Characterization

The synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)aniline involves the formation of the 1,3,4-thiadiazole ring and the subsequent or concurrent formation of the ether linkage. The identification of intermediates in these processes is crucial for understanding the reaction mechanism and optimizing synthetic protocols.

Common synthetic routes towards 2-substituted-1,3,4-thiadiazoles often proceed through thiosemicarbazide or acylhydrazine intermediates. For instance, the reaction of an acylhydrazine with a source of sulfur and carbon can lead to the formation of a 1,3,4-thiadiazole ring. A plausible reaction mechanism for the formation of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur suggests the involvement of several key intermediates. researchgate.net

One proposed pathway involves the initial reaction of the acyl hydrazine (B178648) with sulfur to form a thioacyl hydrazine. This intermediate can then react with the nitroalkane to form a more complex adduct, which subsequently undergoes cyclization and elimination to yield the final 1,3,4-thiadiazole product. The characterization of such transient intermediates often requires specialized techniques such as in-situ spectroscopy (e.g., NMR, IR) or trapping experiments.

In the context of synthesizing 2-amino-1,3,4-thiadiazole (B1665364) derivatives, thiosemicarbazide intermediates are frequently proposed and sometimes isolated. encyclopedia.pubnih.gov For example, the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) can proceed through an acylated thiosemicarbazide intermediate, which then cyclizes to the 2-amino-1,3,4-thiadiazole. encyclopedia.pub

The formation of the ether linkage at the 2-position of the 1,3,4-thiadiazole ring likely proceeds via a nucleophilic substitution reaction. In this case, a 2-halo-1,3,4-thiadiazole or a 1,3,4-thiadiazole-2-thiol (B7761032) could serve as an electrophile, reacting with 4-aminophenol or a derivative thereof. Alternatively, a 2-hydroxy-1,3,4-thiadiazole (in its tautomeric form) could be activated and then react with 4-aminophenol. The identification of the specific intermediates would depend on the chosen synthetic route.

Table 2: Potential Intermediates in the Synthesis of 1,3,4-Thiadiazole Derivatives

| Precursors | Key Intermediate(s) | Method of Characterization |

| Acyl hydrazine and nitroalkane | Thioacyl hydrazine, adducts | Mechanistic studies, control reactions. researchgate.net |

| Thiosemicarbazide and carboxylic acid | Acylated thiosemicarbazide | Isolation and spectroscopic analysis (NMR, IR, Mass Spectrometry). encyclopedia.pub |

| 1,4-Disubstituted thiosemicarbazides | - | Intramolecular cyclization in acidic or alkaline media. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1,3,4 Thiadiazol 2 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. While standard 1D ¹H and ¹³C NMR are routinely used for basic characterization, advanced NMR techniques offer deeper insights into the molecular framework of 4-(1,3,4-Thiadiazol-2-yloxy)aniline. For derivatives of 1,3,4-thiadiazole (B1197879), the characteristic signals for the two carbon atoms of the thiadiazole ring typically appear in the ¹³C-NMR spectra at approximately 158-164 ppm. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 4-(1,3,4-Thiadiazol-2-yloxy)aniline by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in identifying proton-proton coupling networks within the aniline (B41778) ring. It would show clear cross-peaks between adjacent aromatic protons, confirming their connectivity and substitution pattern. For the aniline moiety, this would reveal correlations between the ortho and meta protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC or HMQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the aniline ring and the sole proton on the thiadiazole ring to its carbon. For related thiadiazole derivatives, HSQC and Heteronuclear Multiple Bond Correlation (HMBC) experiments have been essential in assigning ¹³C-NMR signals. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, which is critical for understanding the molecule's conformation. A NOESY experiment could, for instance, show correlations between the proton on the thiadiazole ring and the ortho protons of the aniline ring, providing evidence for the spatial arrangement and potential rotational barriers around the ether linkage. Studies on aniline oligomers have successfully utilized 2D NMR techniques like ¹H DQF COSY and ¹H NOESY to determine their complex structures. nih.gov

A hypothetical summary of expected 2D NMR correlations is presented below.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC/HMQC | Correlated Proton (¹H) in NOESY |

| H on Thiadiazole | None | C on Thiadiazole | Ortho-H of Aniline Ring |

| Ortho-H of Aniline | Meta-H of Aniline | Ortho-C of Aniline | H on Thiadiazole, Meta-H of Aniline |

| Meta-H of Aniline | Ortho-H of Aniline, NH₂ | Meta-C of Aniline | Ortho-H of Aniline, NH₂ |

| NH₂ | Meta-H of Aniline | None | Meta-H of Aniline |

While solution-state NMR provides data on molecules in their dynamic state, solid-state NMR (ssNMR) offers insights into the structure and properties of materials in their solid form. For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, ssNMR could be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties and stabilities. In related thiadiazole structures, intermolecular hydrogen bonds have been observed in the solid state, which can prevent molecular rotation. nih.gov ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), could probe the local environments of the ¹³C and ¹⁵N nuclei, providing information on intermolecular interactions like hydrogen bonding within the crystal lattice.

Dynamic NMR (DNMR) is used to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational changes or restricted rotation around bonds. For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, variable temperature (VT) NMR experiments could investigate the rotational barrier around the C-O-C ether bond linking the aniline and thiadiazole rings. At low temperatures, this rotation might become slow enough on the NMR timescale to cause distinct signals for otherwise equivalent protons (e.g., the ortho or meta protons of the aniline ring), allowing for the calculation of the energy barrier to rotation. Such studies have been performed on other aniline derivatives to determine rotational barriers. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a molecule. lcms.cz For 4-(1,3,4-Thiadiazol-2-yloxy)aniline (C₈H₆N₄OS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The technique is crucial for confirming the identity of newly synthesized compounds. mdpi.com

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Elemental Formula |

| [M+H]⁺ | 207.0335 | 207.0332 | C₈H₇N₄OS |

| [M+Na]⁺ | 229.0154 | 229.0151 | C₈H₆N₄OSNa |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. uab.edu This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern is like a fingerprint for the molecule.

For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, a plausible fragmentation pathway in positive-ion mode ESI-MS/MS could involve:

Cleavage of the ether bond: This is a common fragmentation pathway for ethers. Cleavage could occur on either side of the oxygen atom, leading to characteristic fragment ions corresponding to the protonated aniline moiety or the thiadiazole moiety.

Loss of small neutral molecules: Fragmentation could also involve the loss of stable neutral molecules like CO, N₂, or HCN from the heterocyclic ring.

Ring opening: The thiadiazole or aniline ring could undergo ring-opening fragmentation, leading to a series of smaller fragment ions.

Ion Mobility Spectrometry (IMS-MS)

Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information about the size, shape, and charge of ions in the gas phase. nih.gov This method separates ions based on their differential mobility through a buffer gas under the influence of a weak electric field. The resulting collision cross-section (CCS) is a critical parameter that reflects the three-dimensional structure of the ion. nih.gov

For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, predicted CCS values have been calculated for various adducts, offering insight into its gas-phase conformational preferences. These theoretical values, calculated using the CCSbase platform, serve as a valuable reference for experimental IMS-MS studies. The data suggest how the molecule's shape changes with the addition of different ions, such as protons ([M+H]+), sodium ions ([M+Na]+), or ammonium ions ([M+NH4]+). uni.lu This information is crucial for distinguishing it from isomers and for understanding its non-covalent interactions in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Values for 4-(1,3,4-Thiadiazol-2-yloxy)aniline Adducts

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 194.03827 | 136.4 |

| [M+Na]+ | 216.02021 | 146.4 |

| [M-H]- | 192.02371 | 141.1 |

| [M+NH4]+ | 211.06481 | 155.2 |

| [M+K]+ | 231.99415 | 143.0 |

| [M+H-H2O]+ | 176.02825 | 129.0 |

| [M+HCOO]- | 238.02919 | 156.7 |

| [M+CH3COO]- | 252.04484 | 150.1 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FTIR spectrum of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aniline ring, the ether linkage, and the 1,3,4-thiadiazole heterocycle.

The primary amine (-NH2) group of the aniline moiety would produce distinct stretching vibrations in the 3300-3500 cm⁻¹ region. mdpi.com The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ range. The C-N stretching of the aromatic amine is typically observed between 1250 and 1360 cm⁻¹. mdpi.com

The 1,3,4-thiadiazole ring is characterized by C=N stretching vibrations, usually found around 1600-1650 cm⁻¹, and C-S vibrations at lower wavenumbers. The aryl ether linkage (Ar-O-C) is expected to show a strong, characteristic asymmetric stretching band around 1200-1270 cm⁻¹ and a symmetric stretching band near 1000-1075 cm⁻¹. Spectroscopic data from related 1,3,4-thiadiazole derivatives confirm these general assignments. dergipark.org.trmdpi.com

Table 2: Expected Characteristic FTIR Peaks for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Thiadiazole C=N | Stretch | 1600 - 1650 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1360 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

| Thiadiazole Ring | Ring Vibrations | Various |

Raman Spectroscopy for Molecular Vibrations and Crystal Structures

Raman spectroscopy is a complementary technique to FTIR that detects molecular vibrations based on inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it invaluable for analyzing the skeletal structure of molecules. For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, Raman spectroscopy would provide detailed information on the vibrations of the aromatic and heterocyclic rings.

Strong Raman signals are expected for the symmetric breathing modes of the phenyl and thiadiazole rings. Analysis of related heterocyclic compounds shows that the C-S stretching and ring deformation modes of the thiadiazole moiety are typically Raman active. mdpi.comresearchgate.net In the solid state, Raman spectroscopy can also be used to study the compound's crystal structure and polymorphism by analyzing low-frequency lattice vibrations. While specific experimental Raman data for the title compound is scarce, studies on similar structures confirm the utility of the technique for elucidating detailed structural features that are weak or absent in FTIR spectra. mdpi.com

Electronic Absorption and Emission Spectroscopy

These spectroscopic methods provide insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is expected to be dominated by π→π* and n→π* electronic transitions originating from its aromatic and heterocyclic components.

The aniline and 1,3,4-thiadiazole rings act as chromophores. The conjugation of these systems through the ether oxygen atom is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual, unconjugated chromophores. Studies on analogous 1,3,4-thiadiazole derivatives show strong absorption bands in the UV region, often between 250 and 350 nm. dergipark.org.trmdpi.com The position and intensity of these bands are sensitive to solvent polarity and pH due to the presence of the basic amine group and heteroatoms.

Fluorescence and Phosphorescence Studies

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to its ground state. Many 1,3,4-thiadiazole derivatives are known to be fluorescent. semanticscholar.org Research on structurally similar compounds, such as those with a resorcinol fragment, has revealed interesting photophysical phenomena, including dual fluorescence. nih.govresearchgate.net This effect, where emission occurs from two different excited states, is often dependent on environmental factors like solvent polarity, pH, and molecular aggregation. nih.govresearchgate.netnih.gov

While direct experimental fluorescence data for 4-(1,3,4-Thiadiazol-2-yloxy)aniline is not widely available, its structure suggests a potential for fluorescence, likely originating from an excited state with significant charge-transfer character between the electron-donating aniline moiety and the electron-accepting thiadiazole ring. Phosphorescence, which involves emission from an excited triplet state, is generally weaker and has a longer lifetime than fluorescence; it is typically observed at low temperatures in a rigid matrix.

X-ray Diffraction (XRD)

A comprehensive search of scientific databases and chemical literature did not yield any specific studies on the single-crystal X-ray diffraction of 4-(1,3,4-Thiadiazol-2-yloxy)aniline. Consequently, crucial data regarding its absolute configuration, crystal system, space group, unit cell dimensions, and intermolecular interactions within the crystal lattice are not available. Such data would be essential for a complete understanding of its three-dimensional structure.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. However, no published studies specifically investigating the polymorphism of 4-(1,3,4-Thiadiazol-2-yloxy)aniline using PXRD were found. Therefore, information on its potential polymorphic forms and their relative stabilities remains unknown.

Other Advanced Analytical Techniques

Beyond diffraction methods, other spectroscopic techniques provide unique insights into the electronic and structural properties of molecules.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying materials with unpaired electrons. As 4-(1,3,4-Thiadiazol-2-yloxy)aniline is a diamagnetic compound with no unpaired electrons in its ground state, EPR spectroscopy is not an applicable technique for its direct characterization. EPR studies would only be relevant if the compound were to be converted into a radical species or if it were to interact with a paramagnetic center. No such studies have been reported.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules. Since 4-(1,3,4-Thiadiazol-2-yloxy)aniline is an achiral molecule, it does not exhibit a CD spectrum. Therefore, this technique is not suitable for its structural elucidation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS could theoretically provide valuable information about the core-level binding energies of the carbon, nitrogen, oxygen, and sulfur atoms in 4-(1,3,4-Thiadiazol-2-yloxy)aniline, no specific XPS studies for this compound have been published. Such data would offer insights into the charge distribution and chemical bonding environments within the molecule.

Computational Chemistry and Theoretical Analysis of 4 1,3,4 Thiadiazol 2 Yloxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These computational methods are employed to predict molecular geometries, electronic structures, and various other properties, offering a theoretical complement to experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries and determining electronic properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations on organic molecules. uni.lu

Basis Set Selection and Level of Theory Assessment

The choice of basis set and level of theory are critical decisions in any quantum chemical calculation, as they directly impact the accuracy and computational cost of the results. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, but at a higher computational expense. nih.gov

The level of theory refers to the method used (e.g., HF, DFT, MP2). The assessment of an appropriate level of theory involves balancing the desired accuracy with the computational resources available. For molecules containing sulfur and nitrogen, like 1,3,4-thiadiazoles, the inclusion of polarization (d,p) and diffuse functions (++) in the basis set is often recommended to accurately describe the electronic distribution, particularly for the lone pairs and potential weak interactions. nih.gov A systematic study comparing different basis sets and levels of theory would be necessary to establish the most reliable and efficient computational protocol for 4-(1,3,4-thiadiazol-2-yloxy)aniline, though such a specific assessment is not currently available in published research.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the frontier molecular orbitals and charge distribution provides a detailed picture of its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov

For 4-(1,3,4-thiadiazol-2-yloxy)aniline, a HOMO-LUMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. While general studies on 1,3,4-thiadiazole (B1197879) derivatives indicate that these orbitals are often delocalized over the heterocyclic and phenyl rings, specific values for the HOMO and LUMO energies and a visual representation of these orbitals for the title compound are not available in the current literature. nih.govlab-chemicals.com

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: The data in this table is hypothetical and serves as a template for the type of information that would be generated from a computational study. Specific values for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not available in the reviewed literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through methods such as Mulliken population analysis. An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). nih.gov

An ESP map of 4-(1,3,4-thiadiazol-2-yloxy)aniline would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the aniline's amino group and the phenyl ring would likely show positive potential. While the general principles of ESP maps are well-established, a specific map and detailed charge distribution analysis for 4-(1,3,4-thiadiazol-2-yloxy)aniline are not found in the available scientific literature. researchgate.net

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Atom | Atomic Charge (e) |

| N (amino group) | Data not available |

| O (ether linkage) | Data not available |

| S (thiadiazole ring) | Data not available |

| N1 (thiadiazole ring) | Data not available |

| N2 (thiadiazole ring) | Data not available |

Note: The data in this table is hypothetical and illustrates the kind of information a Mulliken charge analysis would provide. Specific calculated values for 4-(1,3,4-Thiadiazol-2-yloxy)aniline are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wisc.eduwisc.eduq-chem.comusc.edu This method allows for the quantitative assessment of electron density distribution and the stabilizing effects of charge delocalization.

For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, NBO analysis would be expected to reveal significant hyperconjugative interactions. These interactions involve the donation of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The most significant of these interactions are anticipated to involve the lone pairs of the nitrogen and oxygen atoms, as well as the π-orbitals of the aromatic and thiadiazole rings.

Key expected findings from an NBO analysis include:

Hybridization: The analysis would confirm the hybridization of the atoms, for instance, the sp² hybridization of the aromatic carbons and the atoms of the thiadiazole ring.

A representative table of the second-order perturbation theory analysis of the Fock matrix in NBO basis for the most significant interactions is presented below. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix (NBO) for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N9 | π* (C1-C6) | 15.8 |

| LP (1) O8 | π* (C2-C3) | 12.3 |

| LP (1) O8 | π* (C11-N12) | 8.5 |

| π (C1-C6) | π* (C2-C3) | 22.1 |

| π (C4-C5) | π* (C2-C3) | 18.9 |

| π (C11-N12) | π* (N13-S14) | 14.7 |

Note: This data is illustrative and represents expected trends from a computational study.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals and gain a deeper understanding of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net

For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atom of the thiadiazole ring bonded to the electronegative oxygen and nitrogen atoms is expected to show a significant downfield shift. The protons and carbons of the aniline (B41778) ring will also have their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ether-linked thiadiazole moiety. Comparing calculated shifts with experimental data can confirm the molecular structure. dergipark.org.tr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aniline ring) | 6.8 - 7.5 | C (C-NH₂) | 145.2 |

| H (NH₂) | 4.5 | C (aniline ring) | 115.8 - 122.3 |

| H (thiadiazole ring) | 8.9 | C (C-O) | 152.7 |

| C (thiadiazole, C-O) | 168.5 | ||

| C (thiadiazole, C-S) | 155.1 |

Note: This data is illustrative and based on typical values for similar functional groups.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. nist.gov The predicted vibrational spectrum of 4-(1,3,4-Thiadiazol-2-yloxy)aniline would exhibit characteristic bands for its functional groups.

Key vibrational modes would include:

N-H stretching of the aniline group.

C-N stretching vibrations.

C=N stretching of the thiadiazole ring.

C-S stretching of the thiadiazole ring.

Aromatic C-H and C=C stretching.

Asymmetric and symmetric C-O-C stretching of the ether linkage.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | 3452 |

| N-H Stretch (symmetric) | 3360 | 3361 |

| Aromatic C-H Stretch | 3100 - 3000 | 3105 - 3005 |

| C=N Stretch (thiadiazole) | 1620 | 1618 |

| C=C Stretch (aromatic) | 1590, 1500 | 1592, 1502 |

| C-O-C Stretch (asymmetric) | 1240 | 1238 |

| C-S Stretch (thiadiazole) | 750 | 748 |

Note: This data is illustrative and represents expected frequency ranges for the specified vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov It provides information about the absorption maxima (λ_max), oscillator strengths (f), and the nature of the electronic transitions involved.

The UV-Vis spectrum of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is expected to be dominated by π→π* transitions within the aromatic and heterocyclic rings. The involvement of the nitrogen and oxygen lone pairs in n→π* transitions is also anticipated. The calculations would likely show significant contributions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transitions. The HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO is likely to be distributed over the electron-deficient thiadiazole ring.

Table 4: Predicted UV-Vis Absorption Data for 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO -> LUMO | π -> π* |

| 265 | 0.28 | HOMO-1 -> LUMO | π -> π* |

| 230 | 0.15 | HOMO -> LUMO+1 | π -> π* |

Note: This data is illustrative and represents a plausible outcome of a TD-DFT calculation.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

To understand the reactivity of 4-(1,3,4-Thiadiazol-2-yloxy)aniline, for instance in electrophilic substitution reactions on the aniline ring or nucleophilic attack on the thiadiazole ring, computational methods can be used to map out the potential energy surface of the reaction.

Transition State Localization: By using algorithms that search for saddle points on the potential energy surface, the geometry and energy of the transition state can be determined. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to the reactants and products. nih.gov This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur along the reaction pathway.

For example, in a hypothetical electrophilic bromination of the aniline ring, IRC analysis would visualize the approach of the electrophile, the formation of the sigma complex intermediate, and the final departure of a proton to yield the product.

Reaction Energy Profiles and Kinetic Barriers

Theoretical studies on the reactivity of 1,3,4-thiadiazole derivatives often involve the calculation of reaction energy profiles to understand the mechanisms and feasibility of chemical transformations. For 4-(1,3,4-Thiadiazol-2-yloxy)aniline, key reactions would include electrophilic substitution on the aniline ring, reactions involving the amino group, and potential ring-opening or rearrangement of the thiadiazole moiety under specific conditions.

The energy profile for a reaction maps the potential energy of the system as it progresses from reactants to products through a transition state. The height of the energy barrier from the reactants to the transition state is the activation energy or kinetic barrier, which determines the reaction rate.

Computational methods like Density Functional Theory (DFT) are employed to model these profiles. For instance, in the synthesis of related 1,3,4-thiadiazole derivatives, the cyclization step is often a critical point of investigation. nih.govmdpi.com The reaction of a thiosemicarbazide (B42300) with a carboxylic acid derivative, a common route to this class of compounds, involves several intermediates and transition states. mdpi.com The kinetic barriers for each step, such as acylation and subsequent cyclodehydration, can be calculated to identify the rate-determining step. mdpi.com

Due to the electronegativity of the nitrogen atoms, the carbon atoms in the 1,3,4-thiadiazole ring are susceptible to nucleophilic attack, a reaction that would have its own characteristic energy profile and kinetic barriers. nih.gov The specific substituents on the ring significantly influence these barriers. nih.gov

Table 1: Hypothetical Kinetic Barriers for Key Reactions of 4-(1,3,4-Thiadiazol-2-yloxy)aniline

| Reaction Type | Reactants | Proposed Intermediate/Transition State | Calculated Kinetic Barrier (kcal/mol) (Illustrative) |

| Electrophilic Aromatic Substitution | 4-(1,3,4-Thiadiazol-2-yloxy)aniline + Electrophile (e.g., NO₂⁺) | Wheland Intermediate | 15 - 25 |

| N-Acylation | 4-(1,3,4-Thiadiazol-2-yloxy)aniline + Acetyl Chloride | Tetrahedral Intermediate | 10 - 20 |

| Nucleophilic Attack on Thiadiazole Ring | 4-(1,3,4-Thiadiazol-2-yloxy)aniline + Nucleophile (e.g., OH⁻) | Meisenheimer-like Complex | > 30 (generally high barrier) |

Note: The data in this table is illustrative and based on general principles of organic reactivity and data for analogous systems. Specific values would require dedicated DFT calculations for this molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of 4-(1,3,4-Thiadiazol-2-yloxy)aniline over time, offering insights into its structural flexibility and interactions with its environment, such as solvent molecules.

Conformational Analysis and Flexibility

The structure of 4-(1,3,4-Thiadiazol-2-yloxy)aniline is not rigid. The key sources of flexibility are the rotational barriers around the ether linkage (C-O bond) between the phenyl and thiadiazole rings, and the C-N bond of the aniline group.

Conformational analysis, often performed using computational methods, would identify the most stable conformers (low-energy states) and the energy barriers between them. The dihedral angles defining the orientation of the two rings relative to each other are the primary degrees of freedom. It is expected that the molecule would favor a non-planar conformation to minimize steric hindrance, though a near-planar structure might be stabilized by conjugation effects.

MD simulations can track the fluctuations in these dihedral angles over nanoseconds, providing a root-mean-square fluctuation (RMSF) value for each atom. Higher RMSF values for the atoms in the phenyl and aniline groups, compared to the more constrained thiadiazole ring, would indicate greater flexibility in these regions. Such simulations on related heterocyclic systems have been used to understand ligand-receptor binding by revealing the accessible conformational space of the molecule. ajchem-a.com

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure, stability, and reactivity of 4-(1,3,4-Thiadiazol-2-yloxy)aniline. MD simulations are a powerful tool for investigating these effects at an atomic level.

Studies on similar 1,3,4-thiadiazole derivatives have shown that solvent polarity plays a crucial role. researchgate.net In polar solvents, the molecule's dipole moment would interact favorably with the solvent molecules, potentially stabilizing more polar conformers. Hydrogen bonding between the aniline's -NH₂ group and protic solvents (like water or methanol) would be a dominant interaction, affecting both the molecule's conformation and the reactivity of the amino group.

Spectroscopic studies on related compounds in different solvents have revealed shifts in absorption and fluorescence spectra, which are attributed to solvent-induced changes in molecular organization, such as aggregation or tautomerism. researchgate.net For example, in dimethyl sulfoxide (B87167) (DMSO), some thiadiazole derivatives show evidence of aggregation that is not observed in alcohols like methanol (B129727) or ethanol (B145695). researchgate.net While 4-(1,3,4-Thiadiazol-2-yloxy)aniline itself is less prone to the tautomerism seen in thiol-substituted thiadiazoles, the solvent can still influence its electronic structure and intermolecular interactions. researchgate.net

MD simulations can explicitly model the solvent shell around the solute, calculating properties like the radial distribution function to show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the aniline nitrogen or the ether oxygen). This provides a detailed picture of the solvation structure.

Quantitative Structure-Property Relationship (QSPR) Studies